1-(2-Fluoroethyl)piperazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDQVTYEGBKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735188 | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089279-64-0 | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoroethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Fluoroethyl)piperazine dihydrochloride, a versatile heterocyclic building block crucial for the synthesis of advanced pharmaceutical agents. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and strategic application in medicinal chemistry, grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a disubstituted piperazine derivative presented as a stable salt. The introduction of a fluoroethyl group onto the piperazine scaffold offers a unique combination of physicochemical properties that are highly sought after in drug design.

CAS Number: 1089279-64-0[1][2]

Physicochemical Characteristics

Quantitative data for some physical properties of this specific dihydrochloride salt are not widely published. However, based on data for related piperazine salts and the compound's structure, we can summarize its key characteristics in Table 1.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₆H₁₅Cl₂FN₂ | [1][2][3] |

| Molecular Weight | 205.10 g/mol | [1][2][3] |

| Appearance | White to colorless solid | [3] |

| Melting Point | Not definitively published. Expected to be a high-melting solid, likely with decomposition, similar to other piperazine dihydrochloride salts which melt above 300°C.[4] | |

| Boiling Point | Not applicable (decomposes) | Inferred from salt structure |

| Solubility | Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol. Insoluble in nonpolar organic solvents. | Based on the properties of piperazine dihydrochloride.[4][5][6] |

| Storage | Store at room temperature under an inert atmosphere.[1][3] The compound is likely hygroscopic. |

The Strategic Role in Medicinal Chemistry: Causality and Application

The utility of 1-(2-fluoroethyl)piperazine extends from its dual-functionality: the piperazine core and the fluoroethyl side chain. Each imparts distinct, advantageous properties to a parent molecule.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry for several reasons:

-

Pharmacokinetic Modulation : The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors, which often improves aqueous solubility and oral bioavailability.[7]

-

Basicity and Targeting : The basic nature of the piperazine nitrogens allows for salt formation, enhancing stability and formulation options. Furthermore, a protonated nitrogen can form critical ionic interactions with acidic residues in biological targets, such as G-protein coupled receptors (GPCRs) and kinases.[8]

-

Structural Rigidity : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can help in optimizing the spatial orientation of other pharmacophoric groups to maximize target binding.

The 2-Fluoroethyl Group: Enhancing Metabolic Stability and Potency

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoroethyl group, specifically, offers:

-

Metabolic Blocking : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ethyl group's terminal position can block metabolic oxidation at that site, thereby increasing the drug's half-life.

-

Tuning Basicity (pKa) : The electron-withdrawing nature of the fluorine atom can subtly lower the pKa of the distal piperazine nitrogen. This can be crucial for optimizing a drug's binding affinity or its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity and Permeability : Fluorination can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system (CNS).

This strategic combination makes this compound a valuable synthon, particularly in the development of CNS-active agents like antipsychotics and for the creation of PET tracers.[7][9][10]

Synthesis and Reactivity: A Self-Validating Protocol Approach

The synthesis of this compound typically proceeds via N-alkylation of a piperazine starting material. The key challenge is achieving mono-substitution rather than di-substitution. Two common, reliable strategies are outlined below.

Method 1: N-Alkylation of Piperazine Monohydrochloride

This is a direct and cost-effective method that leverages the differential reactivity of the free base versus the protonated amine.

Experimental Protocol: N-Alkylation of Piperazine

-

In Situ Protection : In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in a suitable solvent like methanol. This establishes an equilibrium that generates piperazine monohydrochloride, effectively protecting one nitrogen atom through protonation.[11]

-

Alkylation : To the solution from Step 1, add 1.0 equivalent of an alkylating agent such as 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane. Add a base, such as 1.5-2.0 equivalents of potassium carbonate, to neutralize the acid formed during the reaction.

-

Reaction : Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up : Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification (Free Base) : The resulting crude product can be purified by column chromatography on silica gel.

-

Salt Formation : Dissolve the purified 1-(2-fluoroethyl)piperazine free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the dihydrochloride salt.

-

Isolation : Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Method 2: Synthesis via N-Boc-Piperazine

This method offers greater control and often higher yields of the mono-substituted product, making it suitable for larger-scale synthesis where cost of the protecting group is justified.[12]

Experimental Protocol: N-Boc Protected Synthesis

-

Alkylation : Dissolve N-Boc-piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) and the alkylating agent (e.g., 1-bromo-2-fluoroethane, 1.1 eq.).

-

Reaction : Heat the mixture (e.g., to 80 °C) and monitor by TLC or LC-MS. The reaction is typically complete within several hours.

-

Work-up : After cooling, filter off the inorganic salts and concentrate the solvent. The crude product can be purified by column chromatography if necessary, though it is often clean enough for the next step.

-

Deprotection and Salt Formation : Dissolve the crude N-Boc-1-(2-fluoroethyl)piperazine in a solvent like methanol or dioxane. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The deprotection and precipitation of the dihydrochloride salt occur simultaneously.

-

Isolation : Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum.

Caption: Comparative workflows for the synthesis of this compound.

Analytical Characterization

Ensuring the purity and confirming the identity of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. Due to the lack of a strong UV chromophore, detection can be challenging.

-

Method : Reversed-phase HPLC with a C18 column.

-

Mobile Phase : A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is common.

-

Detection : UV detection at low wavelengths (~200-210 nm) can be used, but for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferable. Derivatization with agents like dansyl chloride can also be employed to introduce a UV-active moiety for trace analysis.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after converting the salt to the more volatile free base.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR : The spectrum in D₂O is expected to show a complex set of multiplets for the eight piperazine ring protons, likely between δ 3.0-3.8 ppm. The fluoroethyl group would exhibit two characteristic triplets: one for the methylene group attached to the nitrogen (~δ 3.0 ppm, -N-CH₂-) and another further downfield for the methylene group attached to fluorine (~δ 4.6 ppm, -CH₂-F). The latter signal would be split by both the adjacent protons and the fluorine atom (a triplet of triplets).

-

¹³C NMR : The spectrum would show two distinct signals for the piperazine ring carbons around δ 45-55 ppm. The fluoroethyl group carbons would appear as a signal for the carbon adjacent to nitrogen (~δ 55-60 ppm) and a signal for the carbon bonded to fluorine, which would be split by the fluorine atom (a doublet, ¹JCF ≈ 170-180 Hz) and shifted downfield (~δ 80-85 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum (as a KBr pellet) would be dominated by characteristic absorbances:

-

N-H Stretching : A broad band in the 2400-3000 cm⁻¹ region, characteristic of the ammonium hydrochloride salt.

-

C-H Stretching : Peaks between 2850-3000 cm⁻¹.

-

N-H Bending : Absorptions around 1500-1600 cm⁻¹.

-

C-F Stretching : A strong, characteristic band in the 1000-1100 cm⁻¹ region.

Applications in Drug Development

This building block is primarily utilized in two key areas of pharmaceutical research:

Synthesis of Antipsychotic Agents

Many atypical antipsychotic drugs, such as those targeting dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, feature a piperazine core.[7][10][15] The 1-(2-fluoroethyl)piperazine moiety can be introduced into a larger scaffold to create novel drug candidates. The fluoroethyl group can enhance CNS penetration and improve metabolic stability, which are critical parameters for antipsychotic efficacy.

Caption: General scheme for incorporating the fluoroethylpiperazine moiety.

Development of PET Tracers

Positron Emission Tomography (PET) is a powerful imaging technique that requires radiotracers labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The synthesis of ¹⁸F-labeled PET tracers often involves the use of prosthetic groups or building blocks that already contain the radioisotope.[16][17]

[¹⁸F]-1-(2-Fluoroethyl)piperazine can be synthesized from a suitable precursor (e.g., a tosyl- or bromo-ethyl derivative) and [¹⁸F]fluoride. This radiolabeled building block can then be rapidly coupled to a larger targeting molecule in the final step of the radiosynthesis, allowing for the efficient production of PET tracers for imaging various biological targets in the brain and other organs.[18][19][20]

Safety and Handling

This compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[21]

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- 1. 1089279-64-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,(CAS# 1089279-64-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound CAS#: 1089279-64-0 [m.chemicalbook.com]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. iosrphr.org [iosrphr.org]

- 16. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 18. download.uni-mainz.de [download.uni-mainz.de]

- 19. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1089279-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

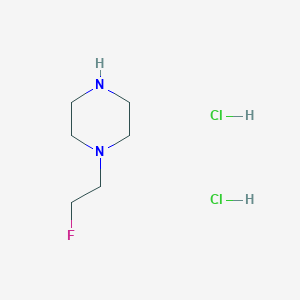

1-(2-Fluoroethyl)piperazine dihydrochloride molecular structure

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: Structure, Synthesis, and Application

Abstract

This compound is a pivotal chemical intermediate that serves as a versatile building block in contemporary drug discovery and development. The presence of the piperazine scaffold, a motif frequently found in centrally active agents, combined with a fluoroethyl group, makes this compound a valuable synthon for introducing desirable pharmacokinetic and pharmacodynamic properties into novel therapeutic candidates. This technical guide provides a comprehensive exploration of its molecular structure, physicochemical properties, synthetic pathways, and analytical characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its unique combination of properties.[1][2] The piperazine moiety can modulate aqueous solubility, basicity, and conformational flexibility, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its ability to engage in hydrogen bonding and its typical chair conformation allow it to present substituents in well-defined spatial orientations for optimal interaction with biological targets.[3]

The incorporation of a fluoroethyl group further enhances the utility of this building block. Fluorine substitution is a common strategy in drug design to improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity.[3] this compound, therefore, represents a convergence of these strategic design elements, offering a ready-to-use component for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique molecular architecture. The structure consists of a central piperazine ring N-substituted with a 2-fluoroethyl chain. The dihydrochloride salt form arises from the protonation of both nitrogen atoms of the piperazine ring by hydrochloric acid. This salt formation significantly enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 1089279-64-0[4]

-

Molecular Formula: C₆H₁₅Cl₂FN₂[5]

-

SMILES: FCCN1CCNCC1.Cl.Cl[6]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound, essential for planning experimental work and ensuring safe handling.

| Property | Value | Source |

| Purity | ≥95% | [4] |

| Appearance | White Crystalline Solid | [7] |

| Storage Condition | Room temperature, stored under inert atmosphere | [8] |

Synthesis and Mechanistic Considerations

The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry.[2][9] A common and effective method involves the direct N-alkylation of piperazine with a suitable electrophile. For the preparation of 1-(2-Fluoroethyl)piperazine, this typically involves the reaction of piperazine with a 2-fluoroethyl halide.

The causality behind this experimental design lies in the nucleophilicity of the secondary amine groups of the piperazine ring. To favor mono-alkylation over di-alkylation, a large excess of piperazine is often employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. The final step involves the addition of hydrochloric acid to precipitate the desired dihydrochloride salt, which also aids in purification.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for piperazine alkylation.[9]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile (200 mL).

-

Reagent Addition: To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent) dropwise at room temperature. The use of a bromo- or chloro- leaving group on the ethyl chain provides the necessary electrophilic carbon for nucleophilic attack by the piperazine nitrogen.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any piperazine dihydrobromide salt that has precipitated. Concentrate the filtrate under reduced pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.

-

Salt Formation and Purification: Dissolve the crude product in isopropanol. Cool the solution in an ice bath and slowly add a stoichiometric amount (2.2 equivalents) of concentrated hydrochloric acid with vigorous stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization for Structural Elucidation

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural verification.[10]

Predicted Spectroscopic Data

The protonation of the piperazine nitrogens significantly influences the chemical shifts observed in NMR spectroscopy, typically causing a downfield shift for adjacent protons and carbons.[11]

| Technique | Predicted Data | Interpretation |

| ¹H NMR (D₂O) | δ ~4.6-4.8 (t, 2H, -CH₂-F)δ ~3.6-3.8 (t, 2H, -N-CH₂-)δ ~3.5 (s, 8H, piperazine ring) | The triplet for the fluoroethyl protons arises from coupling with adjacent methylene and fluorine. The broad singlet for the piperazine protons is due to the symmetrical nature of the dication in D₂O.[11] |

| ¹³C NMR (D₂O) | δ ~80-82 (d, J≈170 Hz, -CH₂-F)δ ~55-57 (-N-CH₂-)δ ~45-47 (piperazine ring carbons) | The large coupling constant (J) for the carbon attached to fluorine is characteristic. Two distinct signals are expected for the carbons of the piperazine ring.[11] |

| IR (KBr) | ~2400-2800 cm⁻¹ (broad)~1580 cm⁻¹~1050-1150 cm⁻¹ | Broad absorption due to N-H⁺ stretching in the amine salt. N-H bending vibrations. Strong C-F stretching vibration.[12] |

| Mass Spec (ESI+) | m/z = 133.11 [M+H]⁺ | The molecular ion peak corresponds to the mass of the free base (C₆H₁₄FN₂) plus a proton. |

Analytical Workflow for Structural Confirmation

Caption: Workflow for the analytical confirmation of the molecular structure.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial starting material for building more complex molecules. The piperazine core is present in a vast number of FDA-approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][13]

This building block provides a direct route to introduce the fluoroethyl-piperazine moiety via nucleophilic substitution or reductive amination reactions.[2] This is particularly valuable in the synthesis of positron emission tomography (PET) ligands, where a fluorine-18 radiolabel can be incorporated for in vivo imaging, or in developing drug candidates where the fluorine atom enhances metabolic stability and target binding. Its role as an intermediate is foundational for creating novel compounds with potential therapeutic benefits in areas like neurological disorders and oncology.[3][14]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on data for similar piperazine hydrochloride salts, the compound should be treated as hazardous.

-

Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4][7] Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[7][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a high-value chemical intermediate that provides a strategic advantage in medicinal chemistry and drug development. Its molecular structure, combining the privileged piperazine scaffold with the benefits of fluorination, makes it an ideal building block for synthesizing novel compounds with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, offering a solid technical foundation for scientists and researchers aiming to incorporate this versatile synthon into their research and development pipelines.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1089279-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound,(CAS# 1089279-64-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | CAS 1089279-64-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [myskinrecipes.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoroethyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(2-fluoroethyl)piperazine dihydrochloride, a key building block in contemporary medicinal chemistry. The document details two primary synthetic strategies, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

Introduction

The piperazine moiety is a ubiquitous structural motif in a vast array of clinically significant pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of a fluoroethyl group onto the piperazine scaffold can further modulate a molecule's metabolic stability and binding affinity to its biological target. Consequently, 1-(2-fluoroethyl)piperazine serves as a critical intermediate in the synthesis of numerous drug candidates. This guide focuses on the preparation of its dihydrochloride salt, a stable, crystalline solid that is amenable to storage and handling in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve the direct N-alkylation of piperazine. Key to a successful synthesis is the control of selectivity to favor mono-alkylation over the undesired di-alkylation product. This can be achieved through two primary strategies: the use of a large excess of piperazine or the in situ formation of a mono-protected piperazine equivalent.

Strategy 1: N-Alkylation using a Piperazine Excess

This straightforward approach relies on statistical control to favor the mono-alkylated product. By using a significant excess of piperazine, the probability of the alkylating agent reacting with an already mono-substituted piperazine is greatly reduced.

digraph "Alkylation_with_Excess_Piperazine" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

Piperazine [label="Piperazine (large excess)"];

Alkylating_Agent [label="Alkylating Agent\n(e.g., 1-bromo-2-fluoroethane)", shape=ellipse, fillcolor="#FFFFFF"];

Mono_Product [label="1-(2-Fluoroethyl)piperazine"];

Di_Product [label="1,4-bis(2-Fluoroethyl)piperazine\n(minor byproduct)"];

Piperazine -> Mono_Product [label="Reaction"];

Alkylating_Agent -> Mono_Product;

Mono_Product -> Di_Product [label="Further Reaction\n(suppressed by excess piperazine)", style=dashed, color="#EA4335"];

}

Caption: In situ mono-protection strategy.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis via In Situ Monohydrochloride Formation

This method is adapted from a well-established procedure for the mono-benzylation of piperazine and is recommended for its high selectivity and yield[1].

Materials:

-

Piperazine (anhydrous)

-

Piperazine dihydrochloride

-

1-Bromo-2-fluoroethane

-

Methanol

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Formation of Piperazine Monohydrochloride: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture with stirring until a clear solution is obtained. This solution contains piperazine monohydrochloride formed in situ[2].

-

Alkylation: Cool the solution to room temperature. To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent) dropwise over 30 minutes. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate unreacted piperazine dihydrochloride. Filter the solid and wash with a small amount of cold methanol.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in water and basify to a pH > 12 with a 5 M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-fluoroethyl)piperazine as an oil.

-

Formation of the Dihydrochloride Salt: Dissolve the crude oily free base in a minimal amount of absolute ethanol. While stirring, add a solution of hydrochloric acid in ethanol (prepared by carefully bubbling HCl gas through cold ethanol or by adding acetyl chloride to ethanol) dropwise until the solution is acidic (test with pH paper). The dihydrochloride salt will precipitate as a white solid.

-

Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white crystalline solid. Recrystallization from an ethanol/ether mixture can be performed for further purification[3].

Protocol 2: Synthesis using Excess Piperazine

Materials:

-

Piperazine (anhydrous, 5-10 equivalents)

-

1-Bromo-2-fluoroethane (1 equivalent)

-

Toluene

-

Sodium hydroxide

-

Dichloromethane

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Alkylation: In a round-bottom flask, dissolve a large excess of piperazine (5-10 equivalents) in toluene. Add 1-bromo-2-fluoroethane (1 equivalent) and heat the mixture to reflux for 12-18 hours.

-

Work-up: Cool the reaction mixture and filter to remove the piperazine hydrobromide salt that has formed. Wash the filtered solid with toluene.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure. The residue will contain the desired product and excess piperazine. The excess piperazine can be removed by vacuum distillation. Alternatively, dissolve the residue in water, basify with sodium hydroxide, and extract with dichloromethane.

-

Formation and Purification of the Dihydrochloride Salt: Follow steps 5 and 6 from Protocol 1 to convert the free base to the dihydrochloride salt and purify it.

Purification and Characterization

The purity of the final product is crucial for its application in drug development. The following methods are recommended for the purification and characterization of this compound.

Purification

-

Recrystallization: This is the most common and effective method for purifying the solid dihydrochloride salt. A solvent system such as ethanol/ether or methanol/ether is typically employed[3]. The crude salt is dissolved in a minimal amount of the hot alcohol, and the ether is added until turbidity is observed. Upon cooling, the purified crystals will form.

Characterization

Property Value Source(s) Molecular Formula C₆H₁₅Cl₂FN₂ [4] Molecular Weight 205.10 g/mol [4] Appearance White to off-white solid [4] Melting Point Not available Storage Temperature Inert atmosphere, Room Temperature [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is essential for confirming the structure. For the dihydrochloride salt in D₂O, one would expect to see signals corresponding to the fluoroethyl group and the piperazine ring protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear as broad multiplets. The fluoroethyl group will show characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the piperazine ring and the fluoroethyl group. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant. The chemical shifts will be influenced by the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy:

The IR spectrum of the dihydrochloride salt will be characterized by broad absorptions in the 2400-2800 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the ammonium salts. A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base (m/z = 133.1 for [M+H]⁺).

Safety Considerations

-

Piperazine: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromo-2-fluoroethane: This is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in pharmaceutical research. By carefully selecting the synthetic strategy and controlling the reaction conditions, high yields of the desired mono-alkylated product can be achieved. The protocols and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this important compound in their laboratories.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)piperazine Dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoroethyl)piperazine dihydrochloride is a key heterocyclic building block utilized in modern medicinal chemistry. Its structure, featuring a piperazine ring—a privileged scaffold in drug discovery—and a fluoroethyl moiety, makes it a valuable synthon for introducing these groups into potential therapeutic agents, particularly those targeting the central nervous system (CNS) and for the development of Positron Emission Tomography (PET) imaging agents. This guide provides an in-depth analysis of its core physicochemical properties, analytical methodologies for its characterization, and its stability profile. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as a vital resource for researchers aiming to leverage this compound in their drug development pipelines.

Chemical Identity and Core Properties

This compound is the salt form of the parent compound, 1-(2-fluoroethyl)piperazine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1089279-64-0 | [1] |

| Molecular Formula | C₆H₁₅Cl₂FN₂ | [1][2] |

| Molecular Weight | 205.10 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid | [3] |

| Storage | Room temperature, under an inert atmosphere | [3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.

Melting Point

Solubility

The dihydrochloride salt form significantly enhances the aqueous solubility of the parent piperazine derivative.

| Solvent | Predicted Solubility | Rationale / Comparative Data |

| Water | Highly Soluble | Piperazine dihydrochloride is freely soluble in water[6][7]. The fluoroethyl group is unlikely to drastically reduce the high polarity conferred by the two protonated amine centers. |

| Methanol | Soluble | Piperazine dihydrochloride is slightly soluble in methanol[7]. The organic salt nature of the title compound suggests it will be soluble in polar protic solvents. |

| Ethanol | Slightly Soluble | Similar to methanol, slight solubility is expected[7]. |

| DMSO | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic salts. |

| Acetonitrile | Sparingly Soluble | As a less polar solvent compared to water and DMSO, lower solubility is anticipated. |

| DCM / Chloroform | Insoluble | Non-polar organic solvents are not expected to solubilize this highly polar salt. |

Expert Insight: The high water solubility is advantageous for aqueous-based reactions and for the preparation of stock solutions for biological screening. However, for organic synthesis in non-polar solvents, conversion to the free base may be necessary.

pKa and Lipophilicity (LogP)

The basicity of the piperazine nitrogens is a critical parameter influencing the compound's behavior in physiological environments and its reactivity.

-

pKa: The pKa values for piperazine itself are approximately 5.35 and 9.73[8]. The electron-withdrawing effect of the fluoroethyl group is expected to slightly decrease the basicity of the adjacent nitrogen (N1), thus lowering its corresponding pKa value. The pKa of the distal nitrogen (N4) should be less affected. A reasonable estimation would place the pKa values for 1-(2-fluoroethyl)piperazine slightly lower than those of piperazine.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. For the free base, 1-(2-fluoroethyl)piperazine, a calculated LogP of -0.1389 has been reported, indicating its hydrophilic nature. The dihydrochloride salt will be significantly more hydrophilic and will have a much lower, negative LogP value.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluoroethyl group and the piperazine ring protons. Due to the asymmetry of the molecule, the piperazine protons will likely appear as complex multiplets. The protonation of the nitrogens will cause a significant downfield shift of the adjacent protons.

-

Predicted Chemical Shifts (in D₂O):

-

-CH₂-F: ~4.7 ppm (triplet of doublets, J(H,F) ≈ 47 Hz, J(H,H) ≈ 4 Hz)

-

-N-CH₂-CH₂-F: ~3.8 ppm (triplet of doublets, J(H,F) ≈ 25 Hz, J(H,H) ≈ 4 Hz)

-

Piperazine ring protons: ~3.4-3.6 ppm (broad multiplets)

-

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C,F)).

-

Predicted Chemical Shifts (in D₂O):

-

-CH₂-F: ~80-82 ppm (doublet, ¹J(C,F) ≈ 170 Hz)

-

-N-CH₂-: ~55-57 ppm (doublet, ²J(C,F) ≈ 20 Hz)

-

Piperazine ring carbons: ~40-50 ppm

-

-

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet of triplets, due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of an aliphatic fluorine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ion would correspond to the free base with a proton, [M+H]⁺, at an m/z of approximately 133.11.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

Expected Key Absorptions:

-

N-H stretch (salt): Broad absorption in the 2400-2800 cm⁻¹ region.

-

C-H stretch: 2850-3000 cm⁻¹.

-

N-H bend: ~1580-1650 cm⁻¹.

-

C-F stretch: Strong absorption in the 1000-1100 cm⁻¹ region.

-

Synthesis and Potential Impurities

A reliable synthetic route is crucial for obtaining high-purity material. A common and efficient method for the synthesis of monosubstituted piperazines is the one-pot reaction of piperazine monohydrochloride with an alkylating agent[2].

Caption: General synthetic workflow for this compound.

Potential Impurities:

-

Unreacted Piperazine: Can be removed by aqueous washes during workup.

-

1,4-bis(2-fluoroethyl)piperazine: This di-substituted byproduct is a common impurity in such reactions[9]. Its formation can be minimized by using the monohydrochloride salt of piperazine, which effectively protects one of the nitrogen atoms.

-

Residual Solvents: Dependent on the solvents used in the synthesis and purification steps.

Stability Profile

The stability of a compound is critical for its storage and use in pharmaceutical formulations. While specific forced degradation studies on this compound are not publicly available, a profile can be predicted based on the chemistry of the piperazine ring and alkyl halides.

Predicted Degradation Pathways:

-

Hydrolytic: Stable under neutral and acidic conditions. Under strongly basic conditions, there is a potential for elimination of HF to form a vinylpiperazine derivative, although this is less likely than with chloro or bromo analogs.

-

Oxidative: The piperazine ring, particularly the tertiary amine, is susceptible to oxidation, which could lead to N-oxide formation or ring-opening under harsh oxidative stress (e.g., strong hydrogen peroxide)[10].

-

Thermal: The compound is expected to be thermally stable at typical storage and processing temperatures. Decomposition is likely at its melting point.

-

Photolytic: As with many amine-containing compounds, prolonged exposure to high-intensity UV light may cause degradation. It should be stored in a light-resistant container[10].

Recommended Storage: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere if possible[3][10].

Experimental Protocols

Protocol: ¹H NMR Characterization

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of deuterium oxide (D₂O) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum.

-

Data Processing: Process the FID with an appropriate line broadening factor and reference the residual water peak to 4.79 ppm.

-

Interpretation: Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure.

Protocol: Stability-Indicating HPLC Method Development

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: This reverse-phase method is a standard starting point for polar, non-chromophoric compounds. The low wavelength UV detection is necessary due to the lack of a strong chromophore. This method should be able to separate the polar parent compound from less polar degradation products and the non-polar di-substituted impurity.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the compound at approximately 1 mg/mL in:

-

0.1 N HCl (Acidic Hydrolysis)

-

0.1 N NaOH (Basic Hydrolysis)

-

Water (Neutral Hydrolysis)

-

3% H₂O₂ (Oxidative)

-

-

Stress Conditions:

-

Heat the solutions at 60°C for 24 hours.

-

Expose a solution in water to UV light (254 nm) for 24 hours.

-

Store a solid sample at 105°C for 48 hours.

-

-

Analysis: At appropriate time points, quench the reactions (e.g., neutralize acid/base) and dilute the samples to a suitable concentration for analysis by the stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Conclusion

This compound is a versatile building block with physicochemical properties that make it well-suited for applications in pharmaceutical research and development. Its high polarity and water solubility, conferred by the dihydrochloride salt form, are advantageous for handling and formulation. This guide provides a comprehensive foundation for its characterization, synthesis, and stability assessment, empowering researchers to confidently incorporate this valuable synthon into their discovery programs. The provided protocols offer a robust starting point for ensuring the quality and integrity of this important chemical intermediate.

References

- 1. download.uni-mainz.de [download.uni-mainz.de]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. amphray.com [amphray.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine in Piperazine Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Foreword: The Power of Synergistic Design in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a complex interplay of rational design and empirical discovery. Among the myriad of molecular scaffolds available to the drug hunter, the piperazine ring has consistently emerged as a "privileged structure."[1][2][3][4] Its unique physicochemical properties, including its basicity, conformational rigidity, and synthetic tractability, have cemented its role as a cornerstone in the development of a wide array of approved drugs.[2][3][5] This guide delves into the strategic enhancement of this already potent scaffold through the incorporation of fluorine, an element that has single-handedly revolutionized modern drug design.[6][7][8][9] The judicious placement of fluorine atoms within a piperazine-containing molecule can profoundly influence its metabolic stability, target affinity, and pharmacokinetic profile, unlocking a diverse spectrum of biological activities.[8][10][11][12] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the biological activities of fluorinated piperazine derivatives, supported by field-proven insights, detailed experimental protocols, and a comprehensive analysis of their therapeutic potential.

The Rationale Behind Fluorination: A Medicinal Chemist's Perspective

The introduction of fluorine into a drug candidate is a deliberate and strategic decision, driven by the element's unique properties.[6][7][8] Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom.[6] This allows it to act as a bioisostere for hydrogen, but with profoundly different electronic effects.

Key advantages of fluorination in drug design include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[11][13][14] This can significantly increase a drug's half-life and oral bioavailability.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in a piperazine ring.[8][15] This can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[6][11]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target engagement.[8][11]

The piperazine scaffold, with its two nitrogen atoms, offers multiple sites for derivatization, making it an ideal platform for exploring the effects of fluorination.[1][2][3] By strategically placing fluorine atoms on the piperazine ring itself, or on appended aromatic or aliphatic moieties, medicinal chemists can fine-tune the pharmacological properties of a molecule to achieve the desired therapeutic effect.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Fluorinated piperazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines.[16][17][18][19] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[20]

Mechanism of Action: Inhibition of Critical Signaling Pathways

A significant number of fluorinated piperazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling.[6][14][21] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and promotes cell growth and survival.[20] Fluorinated piperazine derivatives have been shown to inhibit key kinases within this pathway, leading to cell cycle arrest and apoptosis.

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by fluorinated piperazine derivatives.

Another important class of targets for these compounds are the Aurora kinases, which are essential for cell cycle progression and are often overexpressed in tumors.[6][14][22] Inhibition of Aurora kinases by fluorinated piperazine derivatives leads to mitotic arrest and subsequent cell death.[14][21]

Quantitative Data Summary: Anticancer Efficacy

The anticancer activity of fluorinated piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound A | MDA-MB-468 (Breast) | 1.00 | [16][23] |

| Compound B | HOP-92 (Lung) | 1.35 | [16][23] |

| Compound C | DU145 (Prostate) | < 2 | [18] |

| Compound 3e | MDA-MB-231 (Breast) | 16.98 | [17] |

| Compound 6b | MDA-MB-231 (Breast) | 17.33 | [17] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][24]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

Fluorinated piperazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[5]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated piperazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

-

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Fluorinated piperazine derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses, making them valuable lead compounds for the development of new anti-infective agents.[10][13][24][25][26][27][28][29]

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial activity of fluorinated piperazine derivatives is highly dependent on their chemical structure.[10] Key structural features that influence activity include:

-

The nature and position of substituents on the aromatic ring: Electron-withdrawing groups, such as fluorine and trifluoromethyl, often enhance antimicrobial activity.[9][27]

-

The nature of the substituent on the second nitrogen of the piperazine ring: Bulky or lipophilic groups can modulate the spectrum of activity.

-

The overall lipophilicity of the molecule: A balance between lipophilicity and hydrophilicity is crucial for cell membrane penetration and target engagement.

Quantitative Data Summary: Antimicrobial Efficacy

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][30][31]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound X | Staphylococcus aureus | 8 | [9][27] |

| Compound Y | Escherichia coli | 16 | [9][27] |

| Compound Z | Candida albicans | 4 | [10] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[8][30][31][32]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Fluorinated piperazine derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism overnight in the appropriate growth medium.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of the fluorinated piperazine derivatives in the growth medium in the wells of a 96-well plate.

-

Also, prepare serial dilutions of the positive control antibiotic.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well (except the sterility control).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the absorbance of each well can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluorinated piperazine derivatives.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The piperazine scaffold is a common feature in many CNS-active drugs, and the incorporation of fluorine has led to the development of novel agents with improved efficacy and side-effect profiles.[33][34][35][36] Fluorinated piperazine derivatives have shown activity as ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[17][33][34][35]

Targeting Serotonin and Dopamine Receptors

Many fluorinated arylpiperazine derivatives act as high-affinity ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[33][35][36] These receptors are implicated in the pathophysiology of depression, anxiety, and schizophrenia. By modulating the activity of these receptors, fluorinated piperazine derivatives can exert antidepressant, anxiolytic, and antipsychotic effects.

Simplified dopamine D2 receptor signaling pathway and the antagonistic action of a fluorinated piperazine derivative.

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[16][37][38][39][40] This protocol describes a filtration-based assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1A receptor)

-

Radioligand with high affinity and selectivity for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

Fluorinated piperazine derivatives

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (a high concentration of a non-radiolabeled ligand)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer

-

Fluorinated piperazine derivative at various concentrations (for competition assays) or buffer (for saturation assays).

-

Cell membrane preparation.

-

Radioligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays).

-

-

For determining non-specific binding, add a high concentration of the non-specific binding determinator instead of the test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

For saturation assays, plot specific binding against the radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Pharmacokinetic Considerations: The Impact of Fluorine on ADME Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The incorporation of fluorine can significantly improve the ADME properties of piperazine derivatives.[11][12][13][15][41]

Metabolic Stability and Cytochrome P450 Inhibition

As previously mentioned, the C-F bond's strength enhances metabolic stability.[11][13] However, it is also crucial to assess whether the fluorinated piperazine derivatives inhibit cytochrome P450 (CYP) enzymes, as this can lead to drug-drug interactions.[2][19][20][42][43]

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

Materials:

-

Human liver microsomes or recombinant CYP enzymes

-

CYP isoform-specific probe substrates

-

Fluorinated piperazine derivatives

-

Positive control inhibitors for each CYP isoform

-

NADPH regenerating system

-

Incubation buffer

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-incubate the human liver microsomes, the fluorinated piperazine derivative (at various concentrations), and the CYP-specific probe substrate in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

In Vivo Evaluation: From Bench to Preclinical Models

Promising in vitro results must be validated in in vivo models to assess the efficacy and safety of a drug candidate in a whole organism.

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anticancer activity of a fluorinated piperazine derivative in a mouse xenograft model.[15][23][25][26]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Fluorinated piperazine derivative

-

Vehicle for drug administration

-

Matrigel (optional)

-

Calipers

Procedure:

-

Cell Implantation:

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the fluorinated piperazine derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.[15]

-

The study is terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group over time.

-

Determine the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Experimental workflow for an in vivo tumor xenograft study.

Conclusion: A Future-Forward Perspective

The strategic incorporation of fluorine into the piperazine scaffold represents a powerful and versatile approach in modern drug discovery. This synergistic design has yielded a plethora of compounds with diverse and potent biological activities, spanning oncology, infectious diseases, and neuroscience. The ability of fluorine to fine-tune the physicochemical and pharmacokinetic properties of piperazine derivatives provides a rational basis for lead optimization and the development of next-generation therapeutics. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, so too will the innovative applications of fluorinated piperazine derivatives in addressing unmet medical needs. This guide has provided a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of this exciting class of compounds, with the aim of empowering researchers to further explore and exploit their remarkable properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. woah.org [woah.org]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 26. BiTE® Xenograft Protocol [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. caymanchem.com [caymanchem.com]

- 29. ijbpas.com [ijbpas.com]

- 30. pdb.apec.org [pdb.apec.org]

- 31. integra-biosciences.com [integra-biosciences.com]

- 32. pure.tue.nl [pure.tue.nl]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 35. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. giffordbioscience.com [giffordbioscience.com]

- 38. biophysics-reports.org [biophysics-reports.org]

- 39. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. radioligand binding studies | PPT [slideshare.net]

- 41. pubs.acs.org [pubs.acs.org]

- 42. criver.com [criver.com]

- 43. enamine.net [enamine.net]

The Fluoroethylpiperazine Moiety: A Strategic Building Block for Next-Generation CNS Therapeutics and PET Imaging Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties and enhance therapeutic profiles. Within this landscape, 1-(2-Fluoroethyl)piperazine dihydrochloride has emerged as a pivotal building block, particularly in the synthesis of agents targeting the central nervous system (CNS) and for the development of advanced diagnostic tools like Positron Emission Tomography (PET) tracers. This technical guide provides a comprehensive overview of the role of this compound in synthesis, delving into its reactivity, the rationale for its use, and detailed protocols for its application. We will explore the profound impact of the fluoroethyl moiety on pharmacokinetic properties and provide a case study on its application in the synthesis of a key PET imaging agent.

Introduction: The Strategic Value of the Fluoroethylpiperazine Scaffold

The piperazine ring is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the CNS.[1] Its disubstituted nature allows for the precise orientation of pharmacophoric groups, while its basicity can be tuned to optimize solubility and receptor interactions. The introduction of a 2-fluoroethyl group onto one of the piperazine nitrogens is a deliberate and strategic modification that imparts several advantageous properties to the resulting molecules.

The dihydrochloride salt form of 1-(2-fluoroethyl)piperazine enhances its stability and handling characteristics, making it a reliable and convenient starting material for a variety of synthetic transformations.[2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of 1-(2-Fluoroethyl)piperazine and its Dihydrochloride Salt

| Property | 1-(2-Fluoroethyl)piperazine | This compound |

| CAS Number | 541505-04-8 | 1089279-64-0 |

| Molecular Formula | C6H13FN2 | C6H15Cl2FN2 |

| Molecular Weight | 132.18 g/mol | 205.10 g/mol |

| Appearance | Not specified | White to off-white solid |

| Solubility | Not specified | Soluble in water |

While detailed published spectroscopic data for this compound is limited, predictions can be made based on the analysis of related piperazine derivatives.[3] The protonation of the piperazine nitrogens in the dihydrochloride salt will cause a downfield shift of the adjacent protons in the 1H NMR spectrum.[3]

The Synthetic Utility: A Versatile Electrophile for N-Alkylation